Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester
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Overview
Description
Imidazo[1,2-a]pyridine-8-carboxylic acid, phenylmethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . One common method is the Groebke–Blackburn–Bienaymè reaction, which involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods: Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-8-carboxylic acid, phenylmethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the use of potassium persulfate and iodine in the Groebke–Blackburn–Bienaymè reaction .
Major Products Formed: The major products formed from these reactions are typically imidazo[1,2-a]pyridine derivatives with various functional groups attached, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Imidazo[1,2-a]pyridine-8-carboxylic acid, phenylmethyl ester has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the synthesis of various derivatives . In biology and medicine, it has shown potential as an antituberculosis agent and as a core backbone for the development of covalent inhibitors . In industry, it is used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-8-carboxylic acid, phenylmethyl ester involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit Rab11A prenylation, which is a key process in cellular signaling . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-8-carboxylic acid, phenylmethyl ester can be compared with other similar compounds such as imidazo[1,5-a]pyridine derivatives . While both classes of compounds have valuable applications in medicinal chemistry and material science, imidazo[1,2-a]pyridine derivatives are particularly noted for their potential as antituberculosis agents and covalent inhibitors . Other similar compounds include imidazo[4,5-b]pyridine derivatives, which have been explored for their pharmacological potential .
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
benzyl imidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c18-15(19-11-12-5-2-1-3-6-12)13-7-4-9-17-10-8-16-14(13)17/h1-10H,11H2 |
InChI Key |
UXACNLHESWZQBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CN3C2=NC=C3 |
Origin of Product |
United States |
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